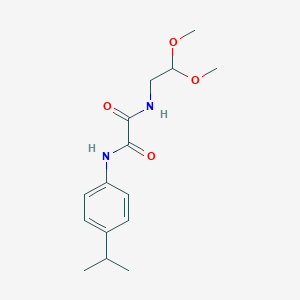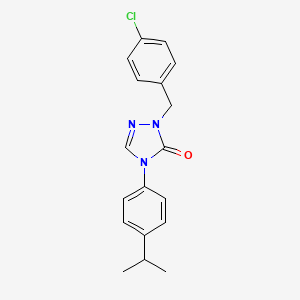
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as CIPT-1, is a heterocyclic compound with a wide range of potential applications in scientific research. CIPT-1 has been studied for its potential use in the synthesis of other compounds, as well as its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Therapeutic and Biological Significance
Biological Activities of Triazoles
Triazole derivatives, including structures similar to 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibit a broad spectrum of biological activities. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Research emphasizes the need for new, efficient methods for the preparation of triazoles that consider green chemistry principles. The ongoing discovery of new diseases and resistant microbial strains underscores the importance of developing novel triazole derivatives as potential therapeutic agents (Ferreira et al., 2013).
Industrial and Environmental Applications
Synthetic Applications
Triazoles, including those related to the compound , serve as key scaffolds in drug discovery, material science, and as intermediates in the synthesis of complex molecules. The versatile chemistry of triazoles allows for their incorporation into a variety of compounds with significant applications in the pharmaceutical industry and beyond. The synthesis of 1,2,4-triazoles, in particular, has been a focus of research due to their potential in creating biologically active derivatives with antimicrobial, antifungal, and antioxidant properties (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(2)15-5-9-17(10-6-15)21-12-20-22(18(21)23)11-14-3-7-16(19)8-4-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNRRYCVGVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
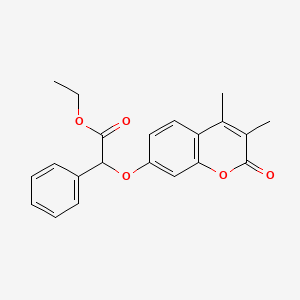


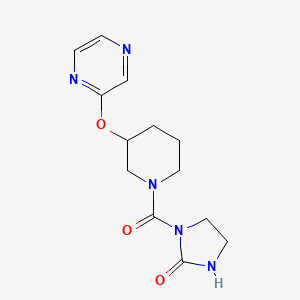
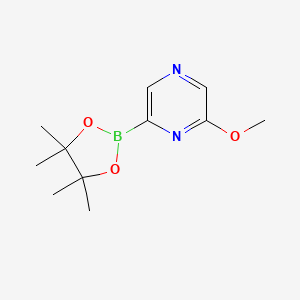
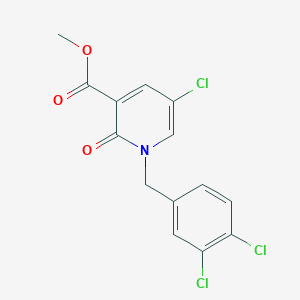
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2572495.png)
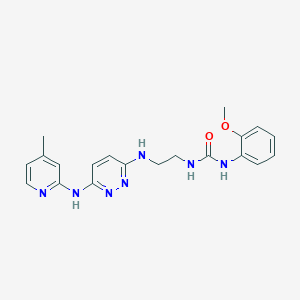
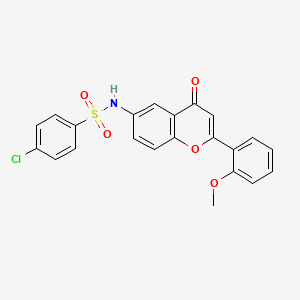
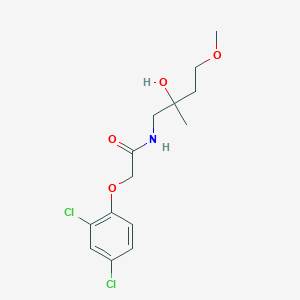
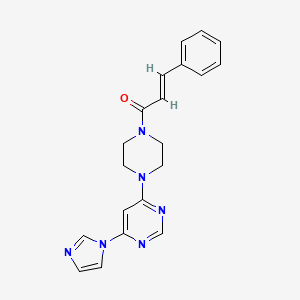
![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)
